2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one
Description
2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one is a fluorinated indenone derivative characterized by a phenyl group at position 2 and a substituted anilino group at position 2. Indenone scaffolds are widely studied for their biological activities, including anticancer and antimicrobial properties, due to their planar aromatic structure and capacity for π-π interactions with biological targets .
The compound’s synthesis likely involves condensation of a substituted phenylacetophenone with phthalaldehyde, followed by functionalization of the anilino group with trifluoromethyl motifs, as seen in analogous indenone syntheses . Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorine-containing motifs.
Properties
IUPAC Name |
3-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)anilino]-2-phenylinden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F6NO2/c25-23(26,27)22(33,24(28,29)30)15-10-12-16(13-11-15)31-20-17-8-4-5-9-18(17)21(32)19(20)14-6-2-1-3-7-14/h1-13,31,33H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYFCLVWLYEALV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=O)NC4=CC=C(C=C4)C(C(F)(F)F)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research has indicated that compounds similar to 2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one exhibit significant antimicrobial activity. For instance, coumarin analogues have been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus and several Gram-negative bacteria. These studies highlight the potential of such compounds in developing new antimicrobial agents .
Anti-inflammatory Effects
Compounds with similar structural motifs have been investigated for their anti-inflammatory properties. The incorporation of trifluoromethyl groups is known to enhance the bioactivity of organic molecules, potentially leading to reduced inflammatory responses in biological systems. This suggests that 2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one could serve as a lead compound for anti-inflammatory drug development.
Material Science
Fluorinated Materials
The presence of trifluoromethyl groups in this compound may contribute to its utility in material science, particularly in the development of fluorinated polymers and coatings. Fluorinated materials are known for their chemical resistance and low surface energy, making them suitable for applications in protective coatings and advanced materials .
Synthesis and Derivative Studies
Synthetic Methodologies
The synthesis of 2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one involves several steps that can be optimized for yield and purity. Research into synthetic pathways has focused on improving the efficiency of reactions involving fluorinated substrates, which can lead to more sustainable production methods .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, often through hydrogen bonding and hydrophobic interactions. The trifluoromethyl groups play a crucial role in enhancing these interactions by increasing the compound’s lipophilicity and stability . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their differences:
Key Observations :
- The target compound’s dual trifluoromethyl groups distinguish it from analogues with single fluorine-containing substituents (e.g., ). These groups likely enhance lipophilicity and resistance to oxidative metabolism.
- Bulky substituents (e.g., tert-butyl in ) may improve binding to hydrophobic pockets but reduce solubility compared to the target compound.
Key Observations :
- Phenylurea-indenone hybrids (e.g., 3f) exhibit potent anticancer activity against HeLa cells (IC50 = 12.5 µM), though the target compound’s activity remains uncharacterized .
- Trifluoromethyl groups in related compounds correlate with improved pharmacokinetic profiles, suggesting the target compound may share this advantage .
Biological Activity
2-Phenyl-3-((4-(2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl)phenyl)amino)inden-1-one, also known as T0901317, is a compound that has garnered attention for its biological activity, particularly as an agonist for liver X receptors (LXRα and LXRβ). This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H15F6NO2
- Molecular Weight : 463.4 g/mol
- CAS Number : 1024213-52-2
T0901317 acts primarily as an agonist of the liver X receptors (LXRα and LXRβ). It has been shown to bind with high affinity to these receptors, inhibiting their transactivation activity. Specifically, it has a binding affinity of for RORα and for RORγ. This binding leads to the modulation of the receptor's ability to interact with transcriptional cofactor proteins, affecting gene expression related to lipid metabolism and inflammation .
Inhibition of ROR Transactivation
T0901317 inhibits the transactivation activity of retinoic acid receptor-related orphan receptors (RORs), particularly RORα and RORγ. This inhibition results in:
- Reduced recruitment of steroid receptor coactivator-2 by RORα at endogenous target genes such as G6Pase.
- Modulation of lipid metabolism pathways which can influence conditions like atherosclerosis and diabetes .
Antitumor Activity
Recent studies have indicated potential antitumor properties:
- T0901317 has been evaluated in various cancer cell lines, demonstrating significant cytotoxic effects.
- For instance, it has shown an IC50 value (the concentration required to inhibit cell growth by 50%) indicating effective inhibition in specific cancer types .
Table 1: Summary of Biological Activities
Case Study: Anticancer Properties
In a study evaluating T0901317's effects on various cancer cell lines:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
